molecular formula C16H17N3OS B2588048 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 899990-81-9

1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2588048
CAS RN: 899990-81-9
M. Wt: 299.39
InChI Key: MKXZTZZQTPQRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. The compound is known for its unique chemical structure and properties that make it suitable for use in scientific research.

Scientific Research Applications

  • Crystal Structure Analysis : A study on a similar compound, 1-[1-(2-hydroxyphenyl)ethylideneamino]-3-(1H-indol-3-ylmethyleneamino)urea, discusses its crystal structure, which shows that the planar indole component is twisted at an angle with respect to the rest of the molecule. This structural information is crucial for understanding the compound's biological activity and potential applications (Saharin, Ali, Robinson, & Mahmood, 2008).

  • Antitumor Activities and Docking Study : Another related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been synthesized and characterized, revealing antitumor activities. This suggests potential applications in cancer research and treatment (Hu et al., 2018).

  • Biochemical Evaluation as Acetylcholinesterase Inhibitors : The synthesis and assessment of a series of similar compounds for antiacetylcholinesterase activity point to potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

  • Synthesis and Binding Analysis as Urease Inhibitors : In a study, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which include a similar structure to the compound , have shown potent inhibitory potential against the urease enzyme, indicating applications in the development of drugs for diseases like ulcers and urinary infections (Nazir et al., 2018).

  • Antiviral Properties : A study on thiophenoyl-, furoyl- and pyrroylureas, which share structural similarities, shows antiviral activity. This opens avenues for the use of these compounds in antiviral drug development (O'sullivan & Wallis, 1975).

  • Potential as Plant Growth Regulators : Some novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, similar in structure, have shown good activity as plant growth regulators, suggesting agricultural applications (Xin-jian, Xian-sheng, & Sheng, 2006).

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-9,11H,2,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZTZZQTPQRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.